Cas no 1704073-93-7 ((6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid)
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
- AM88115
- (6-(4-((t-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
- (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
-
- MDL: MFCD28400350
- Inchi: 1S/C26H33BN2O3Si/c1-26(2,3)33(23-10-6-4-7-11-23,24-12-8-5-9-13-24)32-22-16-18-29(19-17-22)25-15-14-21(20-28-25)27(30)31/h4-15,20,22,30-31H,16-19H2,1-3H3
- InChI Key: ABGBBXWWTJNECW-UHFFFAOYSA-N
- SMILES: [Si](C1C=CC=CC=1)(C1C=CC=CC=1)(C(C)(C)C)OC1CCN(C2C=CC(B(O)O)=CN=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 579
- Topological Polar Surface Area: 65.8
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T123800-250mg |
(6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid |
1704073-93-7 | 250mg |
$ 820.00 | 2022-06-03 | ||
| TRC | T123800-500mg |
(6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid |
1704073-93-7 | 500mg |
$ 1365.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855872-1g |
(6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid |
1704073-93-7 | 98% | 1g |
¥4,383.00 | 2022-09-29 | |
| Matrix Scientific | 149939-1g |
(6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid, 95% |
1704073-93-7 | 95% | 1g |
$1150.00 | 2023-09-10 | |
| Matrix Scientific | 149939-5g |
(6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid, 95% |
1704073-93-7 | 95% | 5g |
$2650.00 | 2023-09-10 | |
| eNovation Chemicals LLC | D626405-500mg |
(6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid |
1704073-93-7 | 97% | 500mg |
$278 | 2023-09-03 | |
| Alichem | A029193669-1g |
(6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid |
1704073-93-7 | 97% | 1g |
$961.20 | 2022-04-02 | |
| eNovation Chemicals LLC | D626405-1g |
(6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid |
1704073-93-7 | 97% | 1g |
$1735 | 2025-02-20 | |
| Crysdot LLC | CD42001210-1g |
(6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid |
1704073-93-7 | 97% | 1g |
$890 | 2024-07-18 | |
| eNovation Chemicals LLC | D626405-1g |
(6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid |
1704073-93-7 | 97% | 1g |
$1735 | 2024-05-24 |
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic Acid: A Comprehensive Overview
The compound 6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid (CAS No. 1704073-93-7) is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and potential utility in the synthesis of advanced materials and pharmaceutical agents. Recent studies have highlighted its role in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.
The tert-butyldiphenylsilyl (TBDPS) group, a key functional moiety in this compound, serves as a protecting group for hydroxyl functionalities during organic synthesis. Its presence enhances the stability of intermediates during complex multi-step reactions, making it invaluable in the construction of bioactive molecules. The piperidine ring, another critical component, contributes to the molecule's flexibility and ability to form hydrogen bonds, which are essential for its interactions with biological targets.
Recent research has focused on the application of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex aromatic systems that are integral to many drug candidates. The boronic acid functionality in this compound is pivotal in these reactions, as it acts as a reactive partner for aryl halides under palladium catalysis.
One of the most promising areas of exploration for this compound is its role in drug delivery systems. The pyridine ring's electron-deficient nature allows for efficient conjugation with other pharmacophores, enhancing bioavailability and targeting capabilities. Studies have demonstrated that derivatives of this compound can be engineered to deliver therapeutic agents across cellular membranes with high precision.
In terms of synthetic methodology, advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound. This is particularly important for drug development, where stereochemistry plays a crucial role in determining efficacy and safety profiles. The use of chiral catalysts has significantly streamlined the synthesis process, making it more scalable and cost-effective.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, guiding experimental efforts toward optimizing its performance in various applications. Machine learning algorithms are also being employed to predict its behavior in different chemical environments, accelerating the discovery process.
Looking ahead, collaborative efforts between academia and industry are expected to unlock new potential for this compound. Its versatility as a building block for advanced materials and pharmaceuticals positions it as a cornerstone in future innovations. As research continues to uncover its full potential, 6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid will undoubtedly play a pivotal role in shaping the landscape of modern chemistry.
1704073-93-7 ((6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)